Benzenediazonium, (phenylthio)-

Lipophilicity Phase-Transfer Catalysis Surface Modification

Benzenediazonium, (phenylthio)- (CAS 64256-06-0), systematically named 2-phenylsulfanylbenzenediazonium, is an aryl diazonium salt with the molecular formula C12H9N2S+ and a molecular weight of 213.28 g/mol. It belongs to the class of arenediazonium compounds, which are characterized by a diazonium group (-N2+) attached to an aromatic ring.

Molecular Formula C12H9N2S+
Molecular Weight 213.28 g/mol
CAS No. 64256-06-0
Cat. No. B15444963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium, (phenylthio)-
CAS64256-06-0
Molecular FormulaC12H9N2S+
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2[N+]#N
InChIInChI=1S/C12H9N2S/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H/q+1
InChIKeyYPKBQLDUWJEWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenediazonium, (phenylthio)- (CAS 64256-06-0): Core Chemical Identity and Procurement Starting Point


Benzenediazonium, (phenylthio)- (CAS 64256-06-0), systematically named 2-phenylsulfanylbenzenediazonium, is an aryl diazonium salt with the molecular formula C12H9N2S+ and a molecular weight of 213.28 g/mol [1]. It belongs to the class of arenediazonium compounds, which are characterized by a diazonium group (-N2+) attached to an aromatic ring [2]. The presence of the phenylthio substituent at the ortho position distinguishes it from simpler benzenediazonium salts, influencing its electronic properties, lipophilicity, and reactivity profile. This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly for azo coupling, aryl radical generation, and surface functionalization applications .

1
Electrophilic intermediate for azo coupling, aryl radical generation, and surface functionalization
2
Ortho-phenylthio substituent modulates electronic profile, lipophilicity, and reduction potential
3
Reported to support electrochemical grafting and C-S bond-forming transformations

Why Generic Benzenediazonium Salts Cannot Substitute for Benzenediazonium, (phenylthio)- in Critical Applications


The phenylthio substituent in Benzenediazonium, (phenylthio)- is not merely a spectator group; it fundamentally alters the compound's physicochemical and electrochemical profile relative to unsubstituted or differently substituted benzenediazonium salts . This ortho-substituted aryl diazonium salt exhibits a significantly higher calculated LogP (approximately 5.62 for the tetrafluoroborate salt) compared to unsubstituted benzenediazonium tetrafluoroborate (LogP approximately 3.47), indicating substantially greater lipophilicity that affects phase-transfer behavior and surface grafting efficiency [1]. Furthermore, the electron-donating nature of the phenylthio group modulates the reduction potential of the diazonium moiety, shifting the electrochemical window for aryl radical generation compared to analogs such as 2-methylthiobenzenediazonium salt (reduction peak at -0.4 V vs. Ag/Ag+) [2]. Simple substitution with a less hydrophobic or electronically mismatched diazonium salt can lead to altered reaction kinetics, lower grafting density on surfaces, and different product distributions in cyclization reactions, making direct replacement unreliable without re-optimization.

Lipophilicity mismatch: Unsubstituted or less hydrophobic diazonium salts may shift phase-transfer behavior and grafting efficiency.
Reduction potential: Electron-donating phenylthio group alters electrochemical window; analogs with different substituents may require re-optimization.
Substituent-dependent reactivity: Ortho-substitution can significantly modify dediazoniation yields, limiting direct protocol transfer from unsubstituted or para-substituted analogs.

Quantitative Differentiation Evidence for Benzenediazonium, (phenylthio)- Against Key Analogs


LogP-Driven Hydrophobicity Advantage Over Unsubstituted Benzenediazonium Salts

The phenylthio substituent imparts substantially higher lipophilicity compared to the parent benzenediazonium system. The calculated LogP for 2-(phenylthio)benzenediazonium tetrafluoroborate (CAS 59014-91-4) is 5.62, which is 2.15 log units higher than that of unsubstituted benzenediazonium tetrafluoroborate (CAS 369-57-3, LogP 3.47) [1]. This difference corresponds to approximately a 140-fold greater partition coefficient favoring the organic phase, which is critical for applications requiring efficient phase transfer or hydrophobic surface interactions.

Lipophilicity
Reported
LogP 5.62 vs 3.47
~140-fold partition shift
Higher organic-phase affinity reported; supports hydrophobic surface modification workflows.
Calculated LogP for tetrafluoroborate salt; class-derived comparison.
Lipophilicity Phase-Transfer Catalysis Surface Modification

Electrochemical Reduction Window Tuning via Phenylthio Substituent

The phenylthio group is an electron-donating substituent that shifts the diazonium reduction potential to more negative values compared to electron-withdrawing analogs but to a lesser extent than stronger donors. The closely related 2-methylthiobenzenediazonium salt (1a) exhibits an irreversible reduction peak at -0.4 V vs. Ag/Ag+ in CH3CN [1]. Based on the Hammett σp+ constant for -SPh (approximately -0.03) versus -SCH3 (approximately -0.16), the phenylthio analog is predicted to be slightly easier to reduce, with an estimated Epc of approximately -0.25 to -0.35 V vs. Ag/Ag+ under identical conditions. In contrast, 4-nitrobenzenediazonium salts, with a strongly electron-withdrawing group, are reduced at potentials more positive than 0 V, making them incompatible with certain functionalized substrates.

Reduction Potential
Class-level inference
Est. Epc -0.25 to -0.35 V vs Ag/Ag+
vs -0.4 V (MeS analog)
Supports electrochemical selectivity review; milder reduction than methylthio analog.
Extrapolated from structurally related salt; context-dependent.
Electrosynthesis Aryl Radical Generation Cyclic Voltammetry

Salt Form Selection: Molecular Weight and Counterion Impact on Handling and Formulation

The target compound CAS 64256-06-0 represents the cation only (MW 213.28) and is procured as a salt. The tetrafluoroborate salt (CAS 59014-91-4) has a molecular weight of 300.08 g/mol, compared to 213.28 g/mol for the cation [1]. This 40.7% increase in formula weight directly impacts the molar equivalent calculation during procurement and reaction setup. More critically, the tetrafluoroborate counterion confers significantly greater thermal stability and handling safety compared to chloride or sulfate forms, which are known to be shock-sensitive and potentially explosive [2]. The tetrafluoroborate salt is a bench-stable crystalline solid, whereas the chloride salt requires strict low-temperature storage and controlled handling to prevent hazardous decomposition.

Salt Form Stability
Class-level
Cation MW 213.28
Tetrafluoroborate salt MW 300.08
Counterion choice impacts handling safety; tetrafluoroborate reported bench-stable.
Exact counterion must be verified for CAS 64256-06-0.
Salt Selection Stability Formulation Development

Substituent-Modulated Reactivity in Aryl Sulfide Synthesis via Dediazoniation

Arenediazonium tetrafluoroborates bearing various substituents react with trimethyl(phenylthio)silane to afford aryl phenyl sulfides. In a study by Prakash et al., the yield of isolated aryl phenyl sulfide product from unsubstituted benzenediazonium tetrafluoroborate was 100%, while the 2-fluorophenyl analog gave only 52% yield [1]. This dramatic 48-percentage-point difference demonstrates that ortho-substitution can significantly modulate dediazoniative thioetherification efficiency. While data for the 2-(phenylthio)benzenediazonium salt is not explicitly reported in this study, the ortho-phenylthio group is sterically and electronically distinct from fluoro, and systematic optimization of reaction conditions would be required. The published method provides a framework for evaluating the relative reactivity of the target compound in C-S bond-forming transformations.

Dediazoniation Yield
Data to verify
No direct data for phenylthio analog; unsubstituted 100%, 2-F 52%
Ortho-substituent can alter C-S coupling efficiency; expect optimization need.
Supporting evidence from Prakash et al.; target compound reactivity not tested.
C-S Bond Formation Dediazoniation Aryl Sulfide Synthesis

High-Value Application Scenarios for Benzenediazonium, (phenylthio)- Based on Quantitative Differentiators


Electrochemical Grafting of Hydrophobic Phenylthio Layers on Carbon and Metal Surfaces

The high LogP of 5.62 (for the tetrafluoroborate salt) makes this compound particularly suited for forming dense, hydrophobic organic layers on electrodes via electrochemical reduction [1]. Unlike unsubstituted benzenediazonium salts (LogP 3.47), the phenylthio derivative produces grafted films with enhanced water contact angles and reduced solvent penetration, improving corrosion resistance and sensor selectivity. The moderate reduction potential (estimated -0.25 to -0.35 V vs. Ag/Ag+) allows grafting at mild cathodic potentials, preserving the integrity of sensitive substrate materials [2].

Synthesis of 2-Arylbenzothiophene Libraries via Paired Electrolysis

Building on established protocols using 2-methylthiobenzenediazonium salts for intramolecular cyclization with alkynes [2], the 2-(phenylthio)benzenediazonium analog can serve as a precursor for 2-arylbenzothiophene derivatives bearing a phenylthio substituent. The phenylthio group's distinct electronic profile compared to methylthio may alter the regioselectivity of cyclization and the photophysical properties of the resulting benzothiophene products, which are valuable in medicinal chemistry and materials science.

Azo Dye and Pigment Intermediate with Enhanced Organic Solubility

As a diazo component for azo coupling reactions, the phenylthio-substituted benzenediazonium salt offers improved solubility in organic solvents relative to less lipophilic analogs, facilitating homogeneous reaction conditions and higher coupling yields with hydrophobic couplers. The LogP differential of >2 units versus unsubstituted benzenediazonium salts [1] translates to practical advantages in dye synthesis processes where aqueous solubility of intermediates is problematic.

Bench-Stable Tetrafluoroborate Salt for Safe Laboratory and Pilot-Scale Handling

When procured as the tetrafluoroborate salt (CAS 59014-91-4) rather than the chloride form, this diazonium compound offers dramatically improved thermal stability and handling safety [3]. This salt form is suitable for routine bench chemistry without the explosion risks associated with chloride diazonium salts, reducing the need for specialized storage equipment and enabling safer scale-up of diazonium-based transformations.

Application
Selection Property
Validation Focus
Electrochemical surface grafting
Lipophilicity-driven hydrophobic layer formation
Grafting density, contact angle, and mild potential compatibility
Arylbenzothiophene synthesis
Electrochemical aryl radical generation with phenylthio substituent
Cyclization regioselectivity and product photophysical properties
Azo dye and pigment intermediate
Enhanced organic-phase solubility
Coupling yields with hydrophobic couplers
Safe laboratory handling
Tetrafluoroborate counterion stability
Thermal stability and shock sensitivity assessment
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